molecular formula C46H58N8O8 B10779079 (2S,5S)-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-(benzylamino)-N-[2-(4-methoxyphenyl)ethyl]-2-[[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]hexanamide

(2S,5S)-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-(benzylamino)-N-[2-(4-methoxyphenyl)ethyl]-2-[[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]hexanamide

Cat. No.: B10779079
M. Wt: 851.0 g/mol
InChI Key: HZHUKQLWLNDVDZ-IBDVCRJISA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Diketonitrile undergoes various chemical reactions, including oxidation and nucleophilic substitution. One notable reaction is its rapid reaction with hypochlorite in water, leading to the formation of benzoic acid as a major product . The reaction stoichiometry shows a molar ratio of hypochlorite to diketonitrile of 2. Additionally, chlorinated intermediates such as chlorinated benzoyl and chlorinated ketone are formed during this reaction . Common reagents used in these reactions include hypochlorite and other oxidizing agents.

Properties

Molecular Formula

C46H58N8O8

Molecular Weight

851.0 g/mol

IUPAC Name

(2S,5S)-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-(benzylamino)-N-[2-(4-methoxyphenyl)ethyl]-2-[[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]hexanamide

InChI

InChI=1S/C46H58N8O8/c1-26-27(2)39(57)36(28(3)38(26)56)46(4,5)21-35(55)53-33(44(60)49-19-18-29-12-15-32(61-6)16-13-29)17-14-31(23-48-22-30-10-8-7-9-11-30)20-34-40(58)41(59)45(62-34)54-25-52-37-42(47)50-24-51-43(37)54/h7-13,15-16,24-25,31,33-34,40-41,45,48,58-59H,14,17-23H2,1-6H3,(H,49,60)(H,53,55)(H2,47,50,51)/t31-,33-,34+,40+,41+,45+/m0/s1

InChI Key

HZHUKQLWLNDVDZ-IBDVCRJISA-N

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N[C@@H](CC[C@@H](C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)CNCC5=CC=CC=C5)C(=O)NCCC6=CC=C(C=C6)OC)C

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)NC(CCC(CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)CNCC5=CC=CC=C5)C(=O)NCCC6=CC=C(C=C6)OC)C

Origin of Product

United States

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